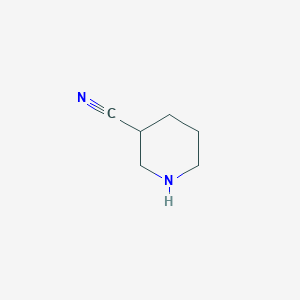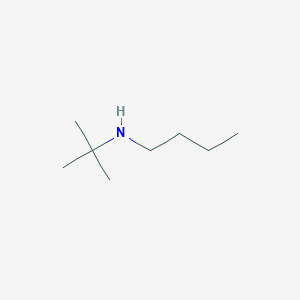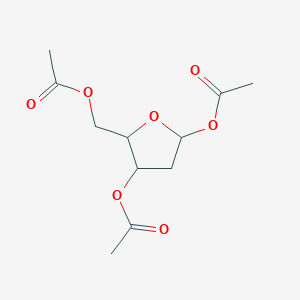
3-Cyanopiperidine
Overview
Description
3-Cyanopiperidine is a chemical compound that serves as a key intermediate in the synthesis of various drugs and natural products. It is characterized by the presence of a nitrile group attached to the third carbon of the piperidine ring. This compound is particularly important due to its role in the synthesis of heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 3-cyanopiperidine derivatives, such as 3-cyanopiperidin-2,6-diones, can be achieved through an environmentally friendly one-pot cascade synthesis. This process involves the Knoevenagel condensation of cyanoacetic acid and aldehydes, followed by the Achmatowicz reaction and decarboxylation. The synthesis is notable for its high yields, up to 99%, and the use of simple, environmentally benign conditions . Additionally, 3-cyanopyridine derivatives can be synthesized from δ-keto nitroles and cyanothioacetamide, which are then used to prepare various heterocycles .
Molecular Structure Analysis
The molecular structure of 3-cyanopiperidine and its derivatives has been studied using various methods, including X-ray crystallography and quantum chemical methods. For instance, the crystal structures of 2- and 3-cyanopyridine isomers have been determined, providing insights into the intermolecular interactions that are important for the development of polymeric chains . Furthermore, the conformational behavior of N-cyanopiperidine in gaseous and liquid states has been investigated, revealing the presence of equatorial and axial conformers and the influence of the nitrogen lone pair conjugation with the triple bond .
Chemical Reactions Analysis
3-Cyanopiperidine and its derivatives participate in a variety of chemical reactions. For example, 3-cyanopyridine-2-thiones can undergo reactions to produce alkylated products, disulfides, and condensed heterocycles . The reactivity of these compounds is influenced by the presence of bifunctional groups, such as nitrile and amide or thioamide groups, which enable the synthesis of annelated heterocycles with practical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-cyanopiperidine derivatives are influenced by their molecular structure. The presence of the nitrile group contributes to the reactivity and stability of these compounds. For instance, the crystal structures of cyanopyridine isomers reveal weak hydrogen bond-type interactions that are crucial for the formation of polymeric chains . The conformational properties of N-cyanopiperidine, such as the low energy barrier for equatorial to axial transitions, affect its behavior in NMR studies and make gas electron diffraction an essential method for studying its structural and conformational properties .
Scientific Research Applications
1. Antiproliferative Activity of New 3-Cyanopyridines
- Methods of Application: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in good yields .
- Results or Outcomes: The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
2. Anticancer Applications of Piperidine
- Summary of Application: Piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH, has been observed to have therapeutic properties against various cancers when treated alone or in combination with some novel drugs .
- Results or Outcomes: Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by these two phytochemicals .
3. General Properties of 3-Cyanopiperidine
- Summary of Application: 3-Cyanopiperidine is a chemical compound used in various scientific research and industrial applications .
- Results or Outcomes: The outcomes of using 3-Cyanopiperidine can vary greatly depending on the specific application or experiment .
4. Use in Proteomics Research
- Summary of Application: 3-Cyanopiperidine is used as a biochemical in proteomics research .
- Results or Outcomes: The outcomes of using 3-Cyanopiperidine in proteomics research can vary greatly depending on the specific experiment .
5. General Chemical Properties
- Summary of Application: 3-Cyanopiperidine is a chemical compound used in various scientific research and industrial applications .
- Results or Outcomes: The outcomes of using 3-Cyanopiperidine can vary greatly depending on the specific application or experiment .
6. Use in Biochemical Research
Safety And Hazards
3-Cyanopiperidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
piperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXATVKGIJQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329537 | |
| Record name | 3-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopiperidine | |
CAS RN |
7492-88-8 | |
| Record name | 3-Piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)












